molecular formula C8H4BrClF2O B13974200 2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone

2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone

Cat. No.: B13974200
M. Wt: 269.47 g/mol
InChI Key: MZPVAQOHXNCBKM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4BrClF2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone typically involves the bromination of 1-(2-chloro-4,5-difluorophenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-4,5-difluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The carbonyl group can participate in nucleophilic addition reactions, making the compound versatile in various chemical transformations .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Bromo-1-(2,3-difluorophenyl)ethanone
  • 2-Bromo-1-(3,4-difluorophenyl)ethanone
  • 2-Bromo-1-(4-chloro-2,5-difluorophenyl)ethanone

Comparison:

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

2-bromo-1-(2-chloro-4,5-difluorophenyl)ethanone

InChI

InChI=1S/C8H4BrClF2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2

InChI Key

MZPVAQOHXNCBKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CBr

Origin of Product

United States

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